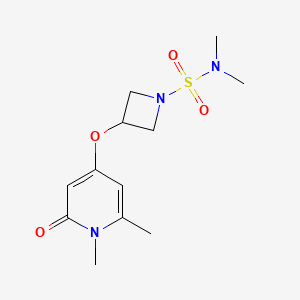
3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could be involved in interactions with biological targets or used as a building block in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, it might serve as a probe or inhibitor for studying enzyme functions or signaling pathways.
Medicine
Potential medicinal applications could include its use as a drug candidate or lead compound in the development of new therapeutics.
Industry
In industry, the compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide” likely involves multiple steps, including the formation of the azetidine ring, sulfonamide group, and the pyridinone moiety. Typical reaction conditions might include:
Formation of the azetidine ring: This could involve cyclization reactions using appropriate precursors.
Introduction of the sulfonamide group: This might be achieved through sulfonylation reactions using sulfonyl chlorides and amines.
Attachment of the pyridinone moiety: This could involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyridinone moiety.
Reduction: Reduction of the sulfonamide group under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the azetidine ring or pyridinone moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wirkmechanismus
The mechanism of action would depend on the specific biological target or application. For example, if used as a drug, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide: might be compared with other azetidine or sulfonamide-containing compounds.
Pyridinone derivatives: Compounds with similar pyridinone moieties.
Uniqueness
The uniqueness of the compound could be highlighted by its specific structural features, such as the combination of the azetidine ring, sulfonamide group, and pyridinone moiety, which might confer unique biological or chemical properties.
Eigenschaften
IUPAC Name |
3-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylazetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9-5-10(6-12(16)14(9)4)19-11-7-15(8-11)20(17,18)13(2)3/h5-6,11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLWTSIVXXGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one](/img/structure/B2717168.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)

![N-{3-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2717175.png)

![3-(4-BROMOPHENYL)-8-[(4-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2717177.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)
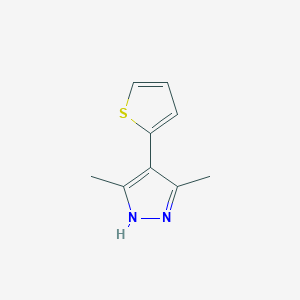
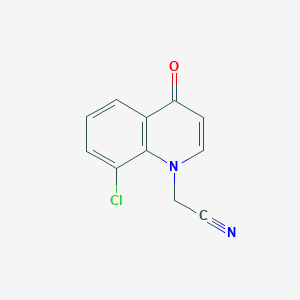
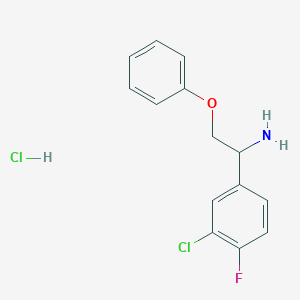
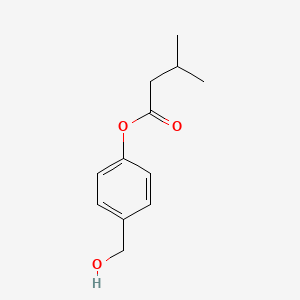
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)
